2-Methylbutyl acetate
概要
説明
2-Methylbutyl acetate: is an organic ester compound with the molecular formula C7H14O2 . It is known for its pleasant fruity aroma, reminiscent of apples, pears, and bananas. This compound is commonly used in the flavor and fragrance industry due to its characteristic scent. It is also found naturally in various fruits, contributing to their aroma profiles .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylbutyl acetate can be synthesized through the esterification reaction between 2-methyl-1-butanol and acetic acid . The reaction typically involves the use of an acid catalyst, such as sulfuric acid , to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants, 2-methyl-1-butanol and acetic acid, are mixed in the presence of an acid catalyst and heated to promote the reaction. The resulting ester is then purified through distillation to obtain the desired product with high purity .
化学反応の分析
Types of Reactions: 2-Methylbutyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form and .
Oxidation: Under oxidative conditions, this compound can be oxidized to produce .
Reduction: Reduction reactions can convert this compound back to .
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as or .
Reduction: Reducing agents like or .
Substitution: Nucleophiles such as amines or alcohols .
Major Products Formed:
Hydrolysis: 2-methyl-1-butanol and acetic acid.
Oxidation: 2-methylbutanoic acid.
Reduction: 2-methyl-1-butanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
2-Methylbutyl acetate has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its role in the aroma profiles of fruits and its impact on fruit ripening and quality.
Medicine: Investigated for its potential use in drug formulations and delivery systems.
作用機序
The mechanism of action of 2-methylbutyl acetate primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic fruity aroma. The molecular targets are the olfactory receptors, and the pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades .
類似化合物との比較
Isoamyl acetate: Known for its banana-like aroma, used in flavorings and fragrances.
Ethyl acetate: Commonly used as a solvent in various industrial applications.
Butyl acetate: Used as a solvent in coatings and adhesives.
Comparison: 2-Methylbutyl acetate is unique due to its specific fruity aroma profile, which is distinct from the banana-like scent of isoamyl acetate or the solvent properties of ethyl and butyl acetates. Its natural occurrence in fruits like apples, pears, and bananas also sets it apart from other esters .
特性
IUPAC Name |
2-methylbutyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIUFYZDQBSEMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2027254 | |
Record name | 2-Methylbutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Transparent liquid; [Reference #1] Colorless to pale yellow liquid with a fruity odor like bananas; [Charkit Chemical MSDS], colourless to pale yellow liquid with an apple peel, banana odour | |
Record name | 1-Butanol, 2-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylbutyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10913 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Methylbutyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
138.00 °C. @ 741.00 mm Hg | |
Record name | 2-Methylbutyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in fat; slightly soluble in water | |
Record name | 2-Methylbutyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.872-0.877 | |
Record name | 2-Methylbutyl acetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
6.34 [mmHg], 4 mmHg | |
Record name | 2-Methylbutyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10913 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-METHYLBUTYL ACETATE (see also N-AMYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/449 | |
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Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
CAS No. |
624-41-9 | |
Record name | 2-Methylbutyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylbutyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624419 | |
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Record name | 1-Butanol, 2-methyl-, 1-acetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methylbutyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.858 | |
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Record name | 2-METHYLBUTYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY8732E0YC | |
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Record name | 2-Methylbutyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-METHYLBUTYL ACETATE (see also N-AMYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/449 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Methylbutyl acetate and what is it known for?
A1: this compound is an ester commonly found in nature. It is a significant contributor to the aroma of various fruits, notably apples and bananas, where it imparts a characteristic fruity, banana-like, and sometimes candy-like odor. [, , , , , , , , ]
Q2: Which fruits are known to contain significant amounts of this compound?
A2: this compound is a key aroma compound in apples, particularly 'Gala' and 'Fuji' varieties. It also contributes significantly to the aroma of 'Kuylin' hybrid netted melons and 'Indio' bananas. [, , , , , ]
Q3: How does the aroma profile of apples change during storage, and how is this compound involved?
A3: During controlled atmosphere (CA) storage, apples tend to produce fewer volatile esters, leading to a decline in their characteristic fruity aromas. [] Interestingly, while the concentrations of other esters like hexyl acetate and butyl acetate decrease, this compound levels remain relatively stable in 'Gala' apples stored under CA conditions, at least for the first 16 weeks. [] This suggests that this compound plays a crucial role in maintaining the fruity character of apples during prolonged storage.
Q4: Does this compound contribute to the aroma of other fruits besides apples?
A4: Yes, this compound plays a key role in the aroma of ‘Kuylin’ hybrid netted melons. Along with other esters like 2-methylpropyl acetate, butyl acetate, ethyl butyrate, it serves as an indicator of harvesting maturity, particularly around 40-45 days after anthesis. []
Q5: What role does ethylene play in the formation of this compound and other volatile esters in fruits like melons?
A5: Studies using melon hybrids with suppressed ethylene production (through an aminocyclopropane-1-carboxylic acid oxidase antisense gene) showed significantly lower levels of total volatiles, including a drastic reduction in potent odorants like ethyl 2-methylpropanoate and ethyl 2-methylbutanoate. [] This highlights the crucial role of ethylene in regulating the biosynthesis of volatile esters, including those contributing to the characteristic aroma of melons.
Q6: What is the primary biosynthetic pathway of this compound in apples?
A6: this compound in apples is primarily synthesized from l-isoleucine via a pathway involving several enzymatic steps. [, ] One crucial enzyme in this pathway is alcohol acyl transferase 1 (AAT1), which catalyzes the final step of esterification. [, ]
Q7: How does storage under controlled atmosphere (CA) affect the biosynthesis of this compound in apples?
A7: CA storage, while extending shelf life, can impact apple aroma biosynthesis. [] Research suggests that the conversion of 2-methylbutanol to this compound is limited by the availability of the precursor, 2-methylbutanol, rather than the availability of acetyl-CoA. [] The biosynthesis of 2-methylbutanol itself, derived from isoleucine, is significantly reduced under CA storage. [] This reduction in isoleucine metabolism to 2-methylbutanoyl-CoA is thought to be a primary reason for the overall decrease in branched-chain ester synthesis, including this compound, in CA-stored apples. []
Q8: How does the enzyme alcohol acyl transferase 1 (AAT1) influence the production of this compound and other aroma compounds in apples?
A8: AAT1 plays a central role in the formation of volatile esters, including this compound. Studies using transgenic ‘Royal Gala’ apples with suppressed AAT1 expression (knockdown lines) demonstrated a significant reduction in both this compound and estragole levels in ripe fruit. [] This highlights the importance of AAT1 in regulating the biosynthesis of these aroma compounds, influencing the overall flavor profile of apples.
Q9: Are there other fruits where AAT1 plays a similar role in aroma development?
A9: Yes, research suggests that ripening-related AATs likely link volatile ester and phenylpropene production in various fruits. Transient overexpression of AATs from ripe strawberry and tomato fruit showed that these enzymes could also produce p-hydroxycinnamyl acetates, precursors to phenylpropenes like eugenol, chavicol, and estragole. []
Q10: How does the enantiomeric distribution of 2-methylbutanol and related compounds provide insights into the Ehrlich pathway?
A10: Analysis of the enantiomeric ratios of 2-methylbutanal, 2-methylbutanol, 2-methylbutanoic acid, ethyl 2-methylbutanoate, and this compound in fermented foods reveals intriguing insights into the Ehrlich pathway. [] While 2-methylbutanol predominantly exists as the (S)-enantiomer, 2-methylbutanal exhibits a nearly 1:1 ratio of (S)- and (R)-enantiomers. [] This contradicts the conventional understanding of 2-methylbutanol formation solely through 2-methylbutanal reduction, suggesting alternative mechanisms might be at play. Further investigation into the enantiomeric distributions of these compounds in various food matrices could provide a deeper understanding of the complexities of the Ehrlich pathway. []
Q11: Can microorganisms influence the concentration of this compound in apples?
A11: Yes, fungal infections can influence this compound levels in apples. [] For instance, apples infected with Rhizopus oryzae and Colletotrichum gloeosporioides exhibited lower relative contents of this compound compared to healthy apples. [] This suggests that fungal infection can alter the volatile profile of apples, potentially impacting their aroma and consumer appeal.
Q12: How does this compound interact with fungi that cause fruit decay?
A12: this compound, along with other acetate esters, exhibits mycoactive properties, influencing the life cycle of Botrytis cinerea, a fungus responsible for gray mold in fruits. [, ] Studies show that exposure to this compound stimulates the adhesion and germination of B. cinerea conidia on apple slices. [] Notably, this stimulation is not limited to B. cinerea; other decay-causing fungi like Penicillium expansum show a similar response. [] This suggests a broader ecological role of this compound in mediating interactions between fruits and fungal pathogens.
Q13: What analytical techniques are commonly employed to study this compound in fruits?
A13: Several techniques are commonly used to analyze this compound in fruits:
- Headspace Solid Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS): This method is widely used for identifying and quantifying volatile compounds in various fruits. [, , , ] It is particularly valuable for its sensitivity in detecting trace amounts of volatile compounds.
- Simultaneous Distillation Extraction (SDE) followed by GC-MS: This technique allows for the extraction and analysis of a wide range of volatile compounds, including this compound. [, ]
- Gas Chromatography-Olfactometry (GC-O): This method combines the separation power of GC with human sensory evaluation, making it possible to identify and assess the contribution of individual odor-active compounds, like this compound, to the overall aroma profile. [, ]
- Electronic Nose (E-nose): This technique provides a rapid and non-destructive way to analyze the overall aroma profile of fruits. [, ]
Q14: Why is it important to use appropriate analytical techniques when studying this compound in food?
A14: Selecting the right analytical technique is critical to obtain accurate and reliable data on this compound and other aroma compounds in fruits. Factors to consider include:
- Sensitivity: The chosen technique should be sensitive enough to detect this compound at its naturally occurring levels in the fruit, which can vary widely. []
- Selectivity: The method should be able to distinguish this compound from other volatile compounds present in the fruit matrix, avoiding misidentification or inaccurate quantification. []
- Reproducibility: The chosen technique should yield consistent and reliable results across different samples and analytical runs. []
Q15: What are potential future research directions related to this compound?
A15: Future research on this compound could explore:
- Deciphering the intricate regulatory mechanisms governing the biosynthesis of this compound and related esters in different fruits. []
- Developing strategies to manipulate fruit aroma profiles by targeting key genes (like AAT1) involved in this compound production, potentially through breeding programs or gene editing techniques. []
- Exploring the use of this compound as a natural food flavoring agent, given its significant contribution to the desirable aroma of various fruits. []
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